3-[1-(benzenesulfonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole
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Overview
Description
3-[1-(benzenesulfonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a pyrrolidine ring, a phenylsulfonyl group, and an oxadiazole ring, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(benzenesulfonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole typically involves multiple steps. One common method includes the reaction of a pyrrolidine derivative with a phenylsulfonyl chloride under basic conditions to form the intermediate compound. This intermediate is then reacted with a trifluoromethyl-substituted oxadiazole precursor under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[1-(benzenesulfonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the sulfonyl group or other parts of the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[1-(benzenesulfonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[1-(benzenesulfonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting downstream pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-(Phenylsulfonyl)pyrrolidin-3-yl)-5-methyl-1,2,4-oxadiazole
- 3-(1-(Phenylsulfonyl)pyrrolidin-3-yl)-5-chloro-1,2,4-oxadiazole
Uniqueness
Compared to similar compounds, 3-[1-(benzenesulfonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and reactivity.
Properties
IUPAC Name |
3-[1-(benzenesulfonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O3S/c14-13(15,16)12-17-11(18-22-12)9-6-7-19(8-9)23(20,21)10-4-2-1-3-5-10/h1-5,9H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRUZOMFNUQDHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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